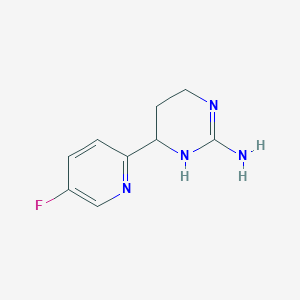
6-(5-Fluoropyridin-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(5-Fluoropyridin-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine ring fused with a fluoropyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Fluoropyridin-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: Starting from a suitable precursor such as 2-aminopyrimidine, the pyrimidine ring is constructed through cyclization reactions.
Introduction of the Fluoropyridine Moiety: The fluoropyridine group is introduced via nucleophilic substitution reactions, often using 5-fluoropyridine as a starting material.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
6-(5-Fluoropyridin-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups into the pyridine ring.
科学的研究の応用
Chemistry
In chemistry, 6-(5-Fluoropyridin-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential as a ligand. It may also serve as a probe in biochemical assays.
Medicine
Medicinally, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 6-(5-Fluoropyridin-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety may enhance binding affinity and specificity, while the pyrimidine ring can facilitate interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 6-(5-Chloropyridin-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine
- 6-(5-Bromopyridin-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine
- 6-(5-Methylpyridin-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine
Uniqueness
Compared to its analogs, 6-(5-Fluoropyridin-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine exhibits unique properties due to the presence of the fluorine atom
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
生物活性
6-(5-Fluoropyridin-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine (CAS No. 82671-06-5) is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that demonstrate its efficacy in various biological contexts.
The molecular formula of this compound is C10H11FN4 with a molecular weight of approximately 196.22 g/mol. The compound features a tetrahydropyrimidine core substituted with a fluorinated pyridine ring, which enhances its biological activity and solubility profile.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance:
- In vitro studies have shown that fluorinated derivatives can significantly inhibit the growth of breast, colon, and lung cancer cell lines. The mechanism appears to involve the inhibition of key metabolic pathways essential for tumor survival .
The biological activity of this compound may be attributed to its ability to interact with specific enzymatic pathways:
- p38 MAP Kinase Inhibition : Similar compounds have been documented as potent inhibitors of p38 MAP kinase, which plays a crucial role in inflammatory responses and cell proliferation. This inhibition can lead to reduced production of pro-inflammatory cytokines such as IL-1β and TNFα .
- Cell Cycle Arrest : Studies suggest that the compound may induce cell cycle arrest in cancer cells, promoting apoptosis through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption characteristics:
| Property | Value |
|---|---|
| Log P (octanol-water) | 1.86 |
| Solubility | 0.231 mg/ml |
| Bioavailability Score | 0.56 |
| BBB Permeability | Yes |
These properties suggest good oral bioavailability and potential for central nervous system penetration .
Study on Antiproliferative Effects
A recent study evaluated the antiproliferative activity of several fluorinated tetrahydropyrimidine derivatives against cancer cell lines. The results demonstrated that modifications at the pyridine ring significantly enhanced the cytotoxicity compared to non-fluorinated analogs. The most potent derivative exhibited an IC50 value in the low micromolar range against multiple cancer types .
In Vivo Efficacy in Animal Models
In animal studies involving induced arthritis models, compounds structurally related to this compound showed significant anti-inflammatory effects comparable to established treatments like dexamethasone. These findings support the potential therapeutic applications in autoimmune diseases .
特性
CAS番号 |
1694732-85-8 |
|---|---|
分子式 |
C9H11FN4 |
分子量 |
194.21 g/mol |
IUPAC名 |
6-(5-fluoropyridin-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine |
InChI |
InChI=1S/C9H11FN4/c10-6-1-2-7(13-5-6)8-3-4-12-9(11)14-8/h1-2,5,8H,3-4H2,(H3,11,12,14) |
InChIキー |
OJTPSPVKHIBJBI-UHFFFAOYSA-N |
正規SMILES |
C1CN=C(NC1C2=NC=C(C=C2)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















